N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of chromene, thiazole, thiophene, and pyrrolidine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Chromene-Thiazole Core: This step involves the reaction of a chromene derivative with a thiazole precursor under acidic conditions.
Introduction of the Thiophene-Sulfonyl Group: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction, often using thiophene-2-sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine-Carboxamide Moiety: The final step involves the coupling of the intermediate with a pyrrolidine-2-carboxamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or carboxamides.
Scientific Research Applications
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c23-18(13-6-3-9-22(13)29(24,25)16-8-4-10-27-16)21-19-20-17-12-5-1-2-7-14(12)26-11-15(17)28-19/h1-2,4-5,7-8,10,13H,3,6,9,11H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOIEAERAVXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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